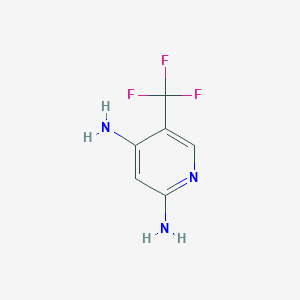2,4-Diamino-5-(trifluoromethyl)pyridine
CAS No.: 1227571-62-1
Cat. No.: VC3414869
Molecular Formula: C6H6F3N3
Molecular Weight: 177.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227571-62-1 |
|---|---|
| Molecular Formula | C6H6F3N3 |
| Molecular Weight | 177.13 g/mol |
| IUPAC Name | 5-(trifluoromethyl)pyridine-2,4-diamine |
| Standard InChI | InChI=1S/C6H6F3N3/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H,(H4,10,11,12) |
| Standard InChI Key | KEPCTJVUGOXJEE-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1N)C(F)(F)F)N |
| Canonical SMILES | C1=C(C(=CN=C1N)C(F)(F)F)N |
Introduction
Chemical Identity and Physical Properties
2,4-Diamino-5-(trifluoromethyl)pyridine is characterized by its distinctive molecular structure consisting of a pyridine ring with two amino groups at positions 2 and 4, and a trifluoromethyl group at position 5. Its fundamental properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,4-Diamino-5-(trifluoromethyl)pyridine
The trifluoromethyl group (CF₃) significantly influences the compound's electronic properties, making it distinct from non-fluorinated analogs. The presence of this highly electronegative group affects the electron distribution across the pyridine ring, altering its reactivity and stability profiles .
Synthesis Methodologies
Several synthetic routes can be employed to obtain 2,4-Diamino-5-(trifluoromethyl)pyridine, drawing parallels from related trifluoromethylated pyridine derivatives.
Nucleophilic Substitution Approach
One potential synthetic pathway involves nucleophilic substitution reactions starting with appropriately functionalized precursors. This approach is similar to the synthesis of other trifluoromethylated pyridines described in the literature .
The general reaction sequence may involve:
-
Starting with a suitable halogenated trifluoromethylpyridine
-
Introducing amino groups through nucleophilic aromatic substitution
-
Purification to obtain the desired compound
Industrial Production Methods
For industrial-scale production, the synthesis of 2,4-Diamino-5-(trifluoromethyl)pyridine may employ optimized processes for efficiency and yield. Drawing parallels from the method described for producing 2-amino-4-trifluoromethylpyridine , a potential industrial synthesis might involve:
-
Reaction of a suitable dihalogenated trifluoromethylpyridine with ammonia
-
Utilizing hydrophilic ethers as reaction media
-
Controlling reaction conditions (temperature: 100-200°C, time: 2-24 hours)
-
Subsequent dehalogenation steps if necessary
-
Purification through crystallization techniques
The synthesis parameters can significantly impact yield and purity, with temperature and solvent choice being critical factors .
Chemical Reactivity and Functional Group Characteristics
The reactivity of 2,4-Diamino-5-(trifluoromethyl)pyridine is governed by the electronic effects of its functional groups and their position on the pyridine ring.
Amino Group Reactivity
The amino groups at positions 2 and 4 serve as nucleophilic centers, enabling various transformations:
-
Acylation reactions: Formation of amides through reaction with acyl chlorides or anhydrides
-
Alkylation reactions: Introduction of alkyl groups through reaction with alkyl halides
-
Condensation reactions: Formation of heterocyclic compounds through reaction with carbonyl compounds
The position of the amino groups relative to the pyridine nitrogen affects their nucleophilicity. The 2-amino group, being adjacent to the ring nitrogen, typically exhibits different reactivity compared to the 4-amino group.
Influence of the Trifluoromethyl Group
The trifluoromethyl substituent at position 5 significantly alters the electronic properties of the pyridine ring:
-
Electron-withdrawing effect: Decreases electron density in the aromatic system
-
Impact on acidity/basicity: Potentially lowers the pKa of the amino groups
-
Steric considerations: May influence the approach of reagents to reactive sites
This CF₃ group enhances the compound's lipophilicity, potentially improving its membrane permeability in biological systems, which can be significant for pharmaceutical applications.
Applications in Medicinal Chemistry and Chemical Research
2,4-Diamino-5-(trifluoromethyl)pyridine serves various functions in both research and practical applications.
Building Block in Organic Synthesis
This compound functions as a valuable building block for synthesizing more complex structures:
-
Heterocyclic chemistry: Precursor for synthesizing fused ring systems
-
Pharmaceutical intermediates: Starting material for drug candidates
-
Functional materials: Component in the development of materials with specific properties
Research Tool in Medicinal Chemistry
In medicinal chemistry, compounds like 2,4-Diamino-5-(trifluoromethyl)pyridine serve as important tools:
-
Structure-activity relationship studies: Exploring how structural modifications affect biological activity
-
Pharmacophore development: Identifying essential structural features for specific biological activities
-
Lead optimization: Refining promising compounds to improve efficacy and pharmacokinetic properties
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Skin contact | Irritation (Category 2) | Wear protective gloves |
| Eye contact | Irritation (Category 2A) | Use eye protection |
| Respiratory | May cause respiratory irritation | Avoid breathing dust/vapors |
| Storage | Non-hazardous material | Store in cool, dry place |
Appropriate personal protective equipment should be used when handling this compound, including gloves, eye protection, and adequate ventilation .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds provides valuable insights into the distinctive properties of 2,4-Diamino-5-(trifluoromethyl)pyridine.
Table 3: Comparison of 2,4-Diamino-5-(trifluoromethyl)pyridine with Related Compounds
The position of functional groups significantly impacts each compound's reactivity, physical properties, and potential applications. For instance, the placement of amino groups relative to the pyridine nitrogen affects their nucleophilicity and basicity, while the position of the trifluoromethyl group influences the electronic character of the entire molecule.
Current Research and Future Perspectives
Current research involving trifluoromethylated aminopyridines focuses on several promising areas:
Development of Novel Synthetic Methodologies
Researchers are developing more efficient and selective methods for synthesizing fluorinated heterocycles, including trifluoromethylated aminopyridines. These efforts aim to improve yields, reduce environmental impact, and enable access to previously challenging structures .
Exploration of New Therapeutic Applications
The unique properties of trifluoromethylated aminopyridines are being explored for various therapeutic applications:
-
Antimicrobial agents: Development of compounds active against resistant pathogens
-
Anticancer therapeutics: Targeting specific enzymes or signaling pathways involved in cancer progression
-
CNS-active compounds: Exploiting the enhanced lipophilicity for blood-brain barrier penetration
Materials Science Applications
The distinctive electronic and physical properties of these compounds make them interesting candidates for materials science applications, including:
-
Functional materials: Components in materials with specific electronic or optical properties
-
Ligands in coordination chemistry: Development of catalysts or materials with unique properties
-
Semiconductors and electronic materials: Exploitation of their electronic characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume